Welcome to the BenchChem Online Store!
molecular formula C12H24N2O4S B8630868 N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide

N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide

Cat. No. B8630868
M. Wt: 292.40 g/mol
InChI Key: MOAJSULFOMCJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642759B2

Procedure details

1,1-Dimethylethyl {4-[(methylsulfonyl)amino]cyclohexyl}carbamate (0.922 g, 3.15 mmol) was dissolved in DCM (50 mL). TFA was added (2.429 mL, 31.5 mmol) and the reaction allowed to stir at rt for 1 h. Evaporated off the volatiles and added DCM (50 mL) followed by evaporation of volatiles. The DCM addition/evaporation was repeated several times to give a maroon semi-solid. The residual semi-solid was treated with diethyl ether (10 mL) after which the suspension was sonicated and triturated, then filtered. Solids were triturated with more diethyl ether (10 mL). The product was suction dried to give title compound of Step B as a light pink solid (0.938 g). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.80 (br. s., 2H), 7.07 (d, J=7.2 Hz, 1H), 3.33 (s, 2H), 3.01-3.14 (m, 1H), 2.78-3.01 (m, 2H), 1.80-2.02 (m, 4H), 1.17-1.47 (m, 4H).
Quantity
0.922 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][CH:6]1[CH2:11][CH2:10][CH:9]([NH:12]C(=O)OC(C)(C)C)[CH2:8][CH2:7]1)(=[O:4])=[O:3].C(O)(C(F)(F)F)=O.C(OCC)C>C(Cl)Cl>[NH2:12][CH:9]1[CH2:10][CH2:11][CH:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0.922 g
Type
reactant
Smiles
CS(=O)(=O)NC1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporated off the volatiles
ADDITION
Type
ADDITION
Details
added DCM (50 mL)
CUSTOM
Type
CUSTOM
Details
followed by evaporation of volatiles
CUSTOM
Type
CUSTOM
Details
The DCM addition/evaporation
CUSTOM
Type
CUSTOM
Details
to give a maroon semi-solid
CUSTOM
Type
CUSTOM
Details
was sonicated
CUSTOM
Type
CUSTOM
Details
triturated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solids were triturated with more diethyl ether (10 mL)
CUSTOM
Type
CUSTOM
Details
The product was suction dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1CCC(CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.938 g
YIELD: CALCULATEDPERCENTYIELD 154.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.